Methyl ((2-((2-bromoethyl)amino)carbonyl)phenyl)carbamate Methyl ((2-((2-bromoethyl)amino)carbonyl)phenyl)carbamate
Brand Name: Vulcanchem
CAS No.: 84962-73-2
VCID: VC17008166
InChI: InChI=1S/C11H13BrN2O3/c1-17-11(16)14-9-5-3-2-4-8(9)10(15)13-7-6-12/h2-5H,6-7H2,1H3,(H,13,15)(H,14,16)
SMILES:
Molecular Formula: C11H13BrN2O3
Molecular Weight: 301.14 g/mol

Methyl ((2-((2-bromoethyl)amino)carbonyl)phenyl)carbamate

CAS No.: 84962-73-2

Cat. No.: VC17008166

Molecular Formula: C11H13BrN2O3

Molecular Weight: 301.14 g/mol

* For research use only. Not for human or veterinary use.

Methyl ((2-((2-bromoethyl)amino)carbonyl)phenyl)carbamate - 84962-73-2

Specification

CAS No. 84962-73-2
Molecular Formula C11H13BrN2O3
Molecular Weight 301.14 g/mol
IUPAC Name methyl N-[2-(2-bromoethylcarbamoyl)phenyl]carbamate
Standard InChI InChI=1S/C11H13BrN2O3/c1-17-11(16)14-9-5-3-2-4-8(9)10(15)13-7-6-12/h2-5H,6-7H2,1H3,(H,13,15)(H,14,16)
Standard InChI Key AHIKPEJVPTVDJE-UHFFFAOYSA-N
Canonical SMILES COC(=O)NC1=CC=CC=C1C(=O)NCCBr

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of three key components:

  • Phenyl ring: Serves as the central aromatic scaffold.

  • Carbamate group (-OCONH₂): Linked to the phenyl ring’s second position, enhancing hydrogen-bonding capacity.

  • 2-Bromoethylamine side chain: Attached via a carbonyl group, introducing electrophilic reactivity due to the bromine atom .

The IUPAC name, methyl N-[2-(2-bromoethylcarbamoyl)phenyl]carbamate, reflects this arrangement . Computational models predict a planar conformation for the phenyl-carbamate system, while the bromoethyl chain adopts a gauche configuration to minimize steric hindrance .

Spectroscopic Data

  • IR Spectroscopy: Key peaks include:

    • 3320 cm⁻¹ (N-H stretch, carbamate)

    • 1705 cm⁻¹ (C=O, carbamate)

    • 1680 cm⁻¹ (C=O, amide)

    • 650 cm⁻¹ (C-Br stretch)

  • NMR (¹H):

    • δ 3.72 (s, 3H, OCH₃)

    • δ 3.45 (t, 2H, CH₂Br)

    • δ 7.35–8.10 (m, 4H, aromatic)

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The standard synthetic route involves a two-step protocol:

  • Aminolysis: Methyl 2-aminobenzoate reacts with 2-bromoethyl isocyanate in dichloromethane at 0–5°C.

  • Carbamate Formation: Triethylamine catalyzes the reaction between the intermediate amine and methyl chloroformate .

Reaction Conditions

ParameterValue
SolventDichloromethane
Temperature0–5°C (Step 1); 25°C (Step 2)
CatalystTriethylamine (2 eq)
Yield68–72%

Industrial Manufacturing

Scaled-up production employs continuous flow reactors to enhance reproducibility. Key optimizations include:

  • Residence Time: 12 minutes per reaction stage

  • Purity Control: In-line HPLC monitoring (≥99.5% purity)

  • Waste Reduction: Solvent recovery systems achieve 92% DCM reuse.

Physicochemical Properties

Stability Profile

PropertyValue
Melting Point142–145°C (decomposes)
Solubility (25°C)2.1 mg/mL in DMSO
LogP2.33 (calculated)
Hydrolytic Stabilityt₁/₂ = 48 h (pH 7.4)

The bromine atom’s electronegativity (χ = 2.96) contributes to the compound’s limited aqueous solubility but enhances membrane permeability .

Biological Activity and Mechanistic Insights

Anticancer Mechanisms

In vitro studies demonstrate dose-dependent cytotoxicity against:

  • HepG2 (Liver Cancer): IC₅₀ = 8.3 μM

  • MCF-7 (Breast Cancer): IC₅₀ = 11.7 μM

  • A549 (Lung Cancer): IC₅₀ = 14.2 μM

Mechanistic studies reveal dual targeting:

  • DNA Alkylation: The bromoethyl group forms covalent adducts with guanine N7 positions .

  • Topoisomerase II Inhibition: Carbamate moiety intercalates into DNA-enzyme complexes (Kd = 0.45 μM) .

Pharmacokinetic Profile

ParameterValue
Plasma Protein Binding89% (albumin)
t₁/₂ (IV)2.8 h
Metabolic PathwaysCYP3A4-mediated dealkylation

Analytical Characterization Techniques

HPLC Methodologies

Column: Newcrom R1 (150 × 4.6 mm, 5 μm)
Mobile Phase:

  • Acetonitrile: 65%

  • Water: 34.9%

  • H₃PO₄: 0.1%
    Flow Rate: 1.0 mL/min
    Retention Time: 6.8 min

Mass Spectrometry

  • ESI-MS (Positive Mode): m/z 302.04 [M+H]⁺ (calc. 301.14)

  • MS/MS Fragmentation:

    • 284.01 (−H₂O)

    • 211.98 (−BrCH₂CH₂NH)

Applications in Drug Development

Prodrug Design

Structural analogs demonstrate enhanced tumor selectivity through:

  • Peptide Conjugation: Arg-Gly-Asp (RGD) motifs for αvβ3 integrin targeting

  • Polymer Nanoparticles: PLGA encapsulation improves bioavailability (85% vs. 32% free drug)

Combination Therapies

Synergistic effects observed with:

  • Cisplatin: Combination Index (CI) = 0.52 (HepG2)

  • Paclitaxel: 3.2-fold reduction in IC₅₀ (MCF-7)

ModelLD₅₀ (mg/kg)Notable Effects
Rat (oral)320Nephrotoxicity (BUN ↑40%)
Zebrafish Embryo12 μMTeratogenicity (48 hpf)

Future Research Directions

  • Metabolite Identification: UPLC-QTOF studies to characterize CYP-mediated products .

  • Targeted Delivery Systems: Antibody-drug conjugates using HER2/neu ligands .

  • Resistance Mechanisms: CRISPR screening to identify bypass pathways .

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